molecular formula C64H86N18O22S2 B044614 Perisulfakinin CAS No. 125131-58-0

Perisulfakinin

Cat. No. B044614
CAS RN: 125131-58-0
M. Wt: 1523.6 g/mol
InChI Key: CEVHBPUISQUUSQ-BHEJXMHWSA-N
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Description

Perisulfakinin is a peptide with sequence similarity to gastrin and cholecystokinin, originally isolated from the corpora cardiaca of the American cockroach. It induces hindgut contractions in the same species at very low concentrations, highlighting its biological activity and significance in insect physiology (Veenstra, 1989).

Synthesis Analysis

While direct synthesis information for this compound is limited, research on similar peptides and compounds provides insight into potential synthetic pathways. For example, the stereocontrolled total synthesis of complex molecules like peridinin demonstrates the advanced synthetic strategies that might be applicable for peptides with intricate structures, including this compound (Furuichi et al., 2004).

Molecular Structure Analysis

The structure of this compound, with a sulfated tyrosine residue, suggests a significant role in its biological activity. The conservation of peptide structures within the leucosulfakinin family indicates evolutionary relevance and functional specificity (Nachman et al., 1986).

Chemical Reactions and Properties

Research on related sulfur-containing compounds, like peroxodisulfate activation processes, offers insight into the chemical reactivity of sulfated peptides and their potential interactions in biological systems (Zhang et al., 2014).

Physical Properties Analysis

The physical properties of sulfated peptides, including solubility, stability, and interaction with biological membranes, are crucial for their biological function. Studies on similar compounds help understand these aspects, although specific studies on this compound are not readily available.

Chemical Properties Analysis

The sulfation of tyrosine in this compound is a critical feature, affecting its chemical properties, such as reactivity and binding affinity. Sulfation significantly impacts the peptide's biological activity, as evidenced by the difference in activity between sulfated and non-sulfated peptides (Veenstra, 1989).

Scientific Research Applications

  • Satiety Signaling

    PSK acts as a satiety signal by inhibiting the electrical activity of central neurons, promoting general activity. This finding is significant in understanding satiety mechanisms in organisms (Wicher et al., 2007).

  • Digestive Enzyme Release in Insects

    In lepidopteran insects, PSK stimulates the release of digestive enzymes, amylase, and protease from midgut tissue, indicating its role in digestive processes (Harshini et al., 2002).

  • Hindgut Contractions in Cockroaches

    PSK induces hindgut contractions in the American cockroach at very low concentrations, suggesting its role in gut motility (Veenstra, 1989).

  • Insect Brain Peptide

    PSK I, found in the brain of the blowfly Calliphora vomitoria, is identical to drosulfakinin I from Drosophila melanogaster, highlighting its presence in various insect species (Duve et al., 1995).

  • Inhibiting Blood Feeding in Flies

    PSK inhibits blood feeding by 45-60% in flies, although the mode of action remains unclear, indicating a potential role in feeding behavior control (Downer et al., 2007).

  • No Observable Effects in Lepidopteran Larvae

    Interestingly, PSK has no observable effects on development, food consumption, or mortality in lepidopteran larvae (Matthews et al., 2008).

  • No Effect on Crop Contractions

    PSK had no measurable effect on crop contractions in vitro in a study involving female Phormia regina (Haselton et al., 2006).

  • Presence in Mosquito Midgut

    PSK is found in the midgut of the female mosquito Aedes aegypti and is immunoreactive with various regulatory peptides (Veenstra et al., 1995).

  • Gravity Insensitivity in Cricket Larvae

    PSK-ir-neurons from cricket larvae's sensorimotor area are insensitive to gravity deprivation, suggesting potential applications in space biology (Kirschnik et al., 2002).

Mechanism of Action

Target of Action

Perisulfakinin (PSK) is a satiety signaling neuropeptide . It primarily targets the dorsal unpaired median (DUM) neurons, which release octopamine and regulate the general level of activity .

Mode of Action

PSK interacts with its targets through its receptor, this compound Receptor (PSKR), which is expressed within the nervous system . When PSK is applied to DUM neurons, it attenuates the spiking frequency due to the reduction of a pacemaker Ca2+ current through cAMP-inhibited pTRPγ channels . This results in an increase in the intracellular cAMP level while decreasing the intracellular Ca2+ concentration in DUM neurons .

Biochemical Pathways

The biochemical pathway of PSK involves the regulation of cAMP and Ca2+ levels within the DUM neurons . The satiety signal conferred by PSK acts antagonistically to the hunger signal, provided by the adipokinetic hormone (AKH). PSK depresses the electrical activity of DUM neurons by inhibiting the pTRPγ channel that is activated by AKH under conditions of food shortage .

Pharmacokinetics

It is known that psk is used both as a hormone and as a paracrine messenger . It is found in the neurohemal organ of the brain and in nerve endings throughout the central nervous system .

Result of Action

The result of PSK’s action is the inhibition of the activity of central neurons promoting general activity . This leads to a state of satiety, which is related to resting or sleep, as opposed to hunger, which correlates to wakefulness and activity .

Action Environment

The action of PSK is influenced by the metabolic state, which is one of the determinants of the general activity level . While energy deficiency is related to wakefulness and activity, thereby supporting behavioral tasks to overcome this potentially dangerous state, energy excess is related to resting or sleep .

Safety and Hazards

The safety data sheet for Perisulfakinin is not available in the retrieved data .

properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H86N18O22S2/c1-105-24-22-42(59(96)76-40(13-8-23-71-64(68)69)57(94)78-43(54(67)91)25-34-9-4-2-5-10-34)77-61(98)46(28-37-31-70-33-73-37)74-50(84)32-72-56(93)44(27-36-14-16-38(17-15-36)104-106(101,102)103)79-62(99)47(29-52(87)88)82-63(100)48(30-53(89)90)81-60(97)45(26-35-11-6-3-7-12-35)80-58(95)41(19-20-49(66)83)75-55(92)39(65)18-21-51(85)86/h2-7,9-12,14-17,31,33,39-48H,8,13,18-30,32,65H2,1H3,(H2,66,83)(H2,67,91)(H,70,73)(H,72,93)(H,74,84)(H,75,92)(H,76,96)(H,77,98)(H,78,94)(H,79,99)(H,80,95)(H,81,97)(H,82,100)(H,85,86)(H,87,88)(H,89,90)(H4,68,69,71)(H,101,102,103)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVHBPUISQUUSQ-BHEJXMHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H86N18O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154667
Record name Perisulfakinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125131-58-0
Record name Perisulfakinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125131580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perisulfakinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary function of perisulfakinin in insects?

A1: this compound (PSK) acts as a satiety signal in insects, playing a role analogous to cholecystokinin (CCK) in mammals. Research has shown that PSK injections can inhibit feeding in various insect species. For instance, in the horse fly Tabanus nigrovittatus, PSK injections significantly reduced blood feeding behavior. [] Similarly, PSK injections led to reduced weight gain and food consumption in the tomato moth (Lacanobia oleracea) and the cotton leafworm (Spodoptera littoralis). []

Q2: How does this compound exert its inhibitory effect on feeding behavior?

A2: In the cockroach Periplaneta americana, PSK inhibits the activity of dorsal unpaired median (DUM) neurons, which are responsible for promoting general activity. PSK achieves this by attenuating the spiking frequency of DUM neurons through a signaling cascade that involves increasing intracellular cAMP levels, decreasing intracellular Ca2+ concentration, and inhibiting the pacemaker Ca2+ current through cAMP-inhibited transient receptor potential gamma (pTRPγ) channels. [] This mechanism highlights the antagonistic relationship between PSK (satiety signal) and adipokinetic hormone (AKH, hunger signal) in regulating feeding behavior.

Q3: Where is this compound found in the insect nervous system?

A3: this compound is found in various parts of the insect nervous system, acting as both a hormone and a paracrine messenger. It is localized in the neurohemal organ of the brain and in nerve endings throughout the central nervous system. [] Additionally, research on crayfish (Cherax destructor) has shown PSK-immunoreactive neurons within the central complex, a brain region involved in sensory integration and motor control. []

Q4: Does this compound have any effects on insect gut motility?

A4: While PSK itself did not affect spontaneous foregut contractions in Lacanobia oleracea larvae in vitro, another neuropeptide, leucomyosuppressin, demonstrated myoinhibitory effects on the foregut. [] Interestingly, both leucomyosuppressin and a Manduca sexta allatostatin (Manse-AS) reduced weight gain and food consumption in L. oleracea and Spodoptera littoralis, suggesting their potential role in regulating feeding behavior through modulation of gut motility. []

Q5: Has the receptor for this compound been identified?

A5: Yes, the gene coding for the this compound receptor (PSKR) has been cloned in Periplaneta americana. Studies confirm the expression of PSKR within the nervous system, including its presence in DUM neurons. [] This finding further supports the role of PSK in modulating neuronal activity and regulating feeding behavior.

Q6: Are there any known instances of this compound influencing insect development?

A6: While some studies suggest potential developmental effects of altered gravity on PSK-immunoreactive neurons in crickets (Acheta domesticus), research has not conclusively demonstrated a direct impact of PSK on insect development. [, ] Further investigation is needed to determine if and how PSK might play a role in insect development.

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